![molecular formula C11H19N3O3S B4104068 butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4104068.png)
butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate
Vue d'ensemble
Description
Butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate is not well understood. However, it is thought to inhibit the growth of microorganisms by interfering with their metabolic processes. It may also exert its anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to exhibit a variety of biochemical and physiological effects. It has been reported to inhibit the growth of several fungal and bacterial species, including Candida albicans, Aspergillus niger, and Escherichia coli. It has also been shown to possess anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate for lab experiments is its broad spectrum of biological activities. This makes it a useful tool for investigating the mechanisms of microbial growth, inflammation, and oxidative stress. However, one limitation is that its mechanism of action is not well understood, which may complicate its use in certain experiments.
Orientations Futures
There are several potential future directions for research on butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate. One area of interest is its potential use as a therapeutic agent for the treatment of fungal and bacterial infections. Another potential direction is the investigation of its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify any potential side effects or limitations for its use in scientific research.
Applications De Recherche Scientifique
Butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential applications in scientific research. It has been shown to possess a variety of biological activities, including antifungal, antibacterial, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use as a herbicide and insecticide.
Propriétés
IUPAC Name |
butyl N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-3-5-7-17-11(15)12-10-14-13-9(18-10)6-8-16-4-2/h3-8H2,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKHJMHDGZAYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NN=C(S1)CCOCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103993.png)
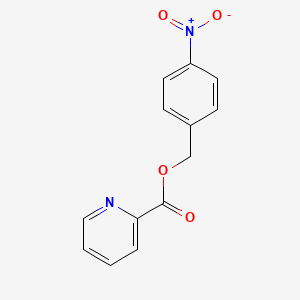
![methyl 2-{[(2-benzyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4104010.png)
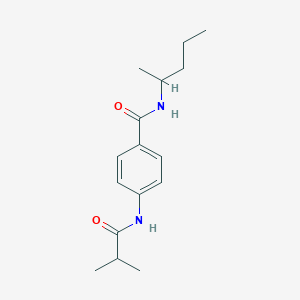
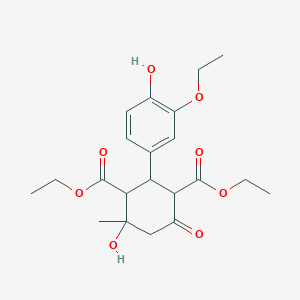
![6-[(2-amino-2-oxoethyl)thio]-N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4104032.png)
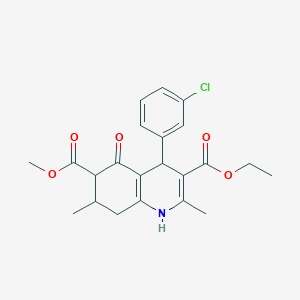
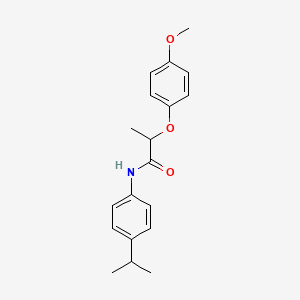
![4-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4104045.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-iodo-6-methoxyphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B4104050.png)
![2-chloro-N-(4-{4-methyl-5-[(4-{[(4-methylphenyl)amino]carbonyl}benzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4104062.png)
![N-{[4-allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4104075.png)
![N-{1-[4-allyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4104088.png)
![N-(3-nitrophenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}butanamide](/img/structure/B4104093.png)